

A Comprehensive Technical Guide to Ethyl 2-(3,4-dimethoxyphenyl)acetate

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Compound of Interest

Compound Name: *Ethyl 3,4-dimethoxyphenylacetate*

Cat. No.: *B102177*

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of Ethyl 2-(3,4-dimethoxyphenyl)acetate, a key organic compound utilized in various scientific and pharmaceutical applications. It covers its chemical identity, physicochemical properties, synthesis protocols, and its role as a synthetic intermediate in drug development.

Chemical Identity and Nomenclature

The compound commonly referred to as **Ethyl 3,4-dimethoxyphenylacetate** is systematically named under the guidelines of the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Name: ethyl 2-(3,4-dimethoxyphenyl)acetate[1][2][3]

This nomenclature precisely describes its structure: an ethyl ester of acetic acid, where the second carbon of the acetate group is substituted with a 3,4-dimethoxyphenyl group.

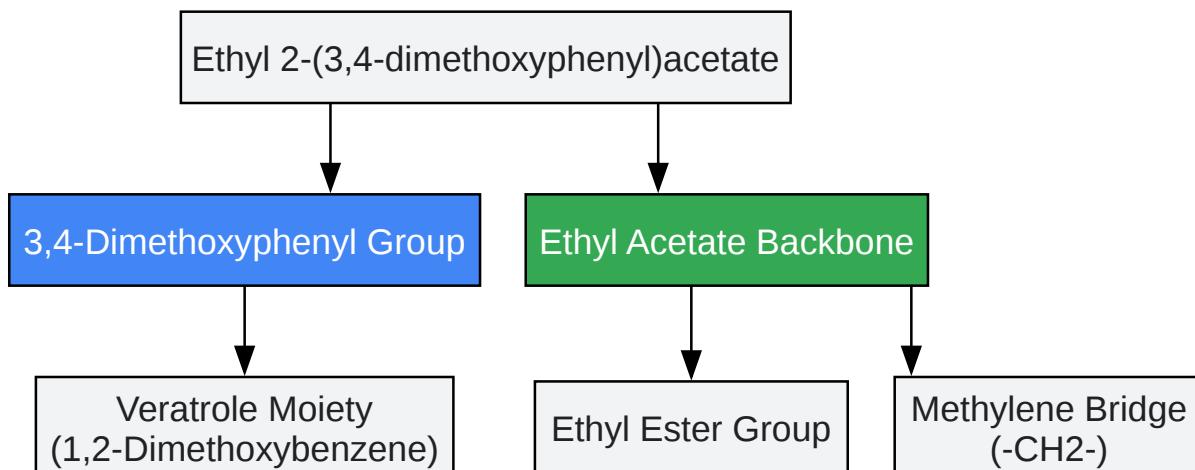
Physicochemical and Spectroscopic Data

The fundamental properties of ethyl 2-(3,4-dimethoxyphenyl)acetate are summarized below. This data is crucial for its handling, characterization, and application in experimental settings.

Property	Value	Reference
IUPAC Name	ethyl 2-(3,4-dimethoxyphenyl)acetate	[1] [2]
Synonyms	Homoveratric acid ethyl ester, Ethyl homoveratrate	[1] [4]
CAS Number	18066-68-7	[1] [2] [4]
Molecular Formula	C ₁₂ H ₁₆ O ₄	[1] [4] [5]
Molecular Weight	224.25 g/mol	[1] [4] [6]
Boiling Point	159-160 °C at 4 mmHg	[2]
SMILES	CCOC(=O)CC1=CC(=C(C=C1)OC)OC	[1] [2] [5]
InChIKey	WZKCZNJTDZCNMH-UHFFFAOYSA-N	[1] [2] [4]
XLogP3	1.7	[1]

Role in Synthetic Chemistry

Ethyl 2-(3,4-dimethoxyphenyl)acetate is a valuable intermediate in organic synthesis, particularly in the field of medicinal chemistry. Its structure, featuring a substituted aromatic ring and an ester functional group, allows for a variety of chemical transformations. It primarily serves as a building block for constructing more complex molecular architectures. For instance, derivatives of the core structure are utilized in the synthesis of cardiovascular agents like bevantolol.^[7] The ester can be hydrolyzed to its corresponding carboxylic acid, (3,4-dimethoxyphenyl)acetic acid (homoveratric acid), or can undergo reactions at the alpha-carbon to the carbonyl group.



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Structural components of the target molecule.

Experimental Protocols

A standard and efficient method for the synthesis of ethyl 2-(3,4-dimethoxyphenyl)acetate is the Fischer esterification of its parent carboxylic acid, (3,4-dimethoxyphenyl)acetic acid.

Synthesis via Fischer Esterification

This protocol details the acid-catalyzed esterification of (3,4-dimethoxyphenyl)acetic acid with ethanol.

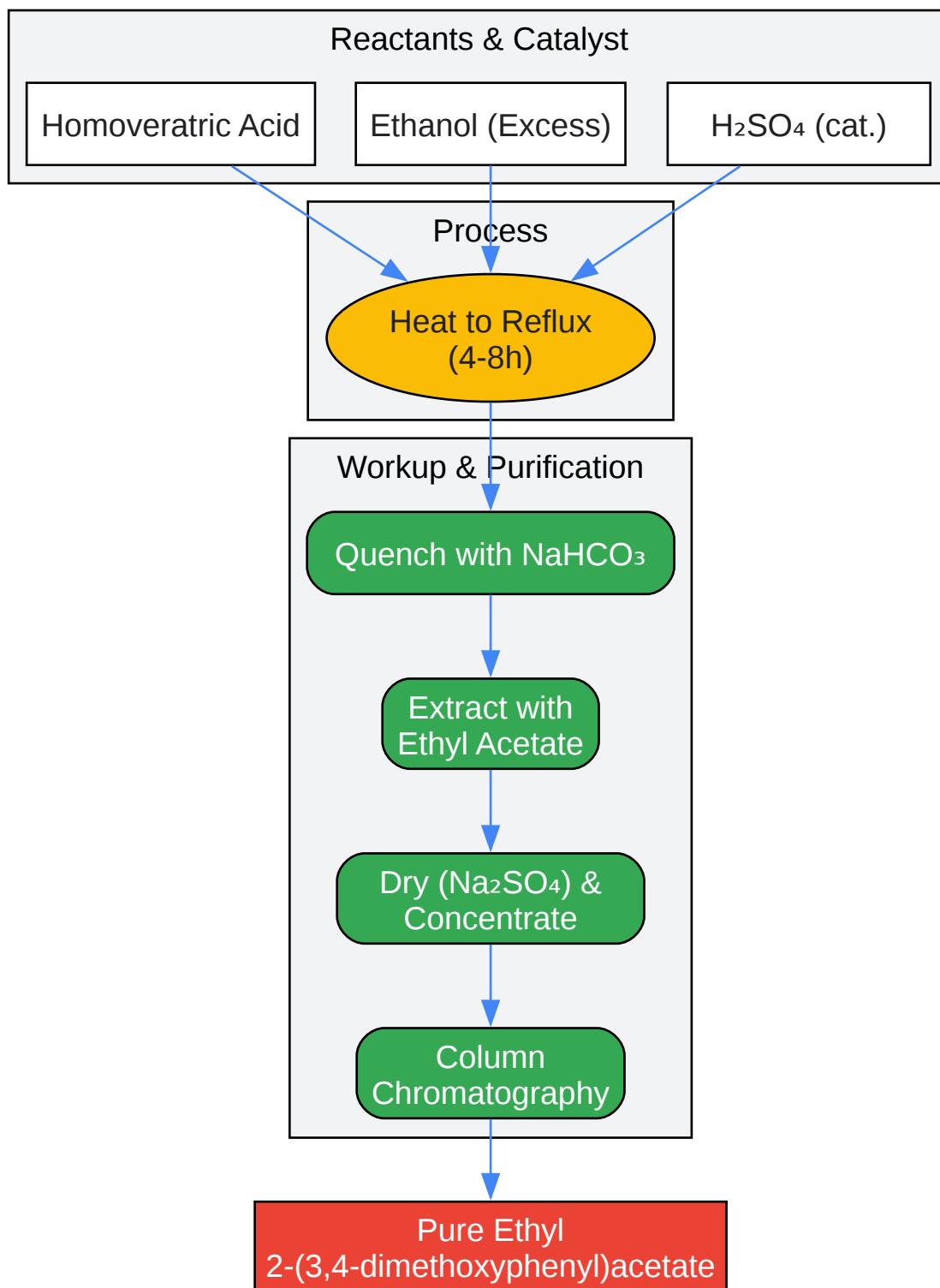
Materials:

- (3,4-Dimethoxyphenyl)acetic acid (Homoveratric Acid)
- Anhydrous Ethanol (EtOH)
- Concentrated Sulfuric Acid (H_2SO_4)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Round-bottom flask

- Reflux condenser
- Separatory funnel
- Rotary evaporator

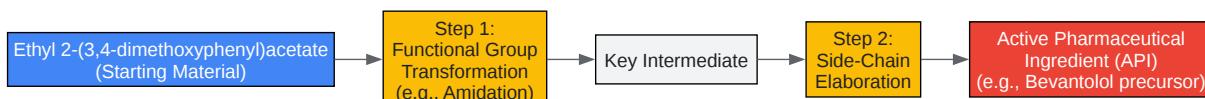
Procedure:

- Reaction Setup: In a round-bottom flask, dissolve (3,4-dimethoxyphenyl)acetic acid (1.0 eq) in an excess of anhydrous ethanol (e.g., 10-20 eq).
- Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution while stirring.
- Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (usually 4-8 hours).
- Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.
- Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.
- Washing: Wash the combined organic layers sequentially with water and then brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude product can be purified by column chromatography on silica gel if necessary to yield pure ethyl 2-(3,4-dimethoxyphenyl)acetate.

[Click to download full resolution via product page](#)*Workflow for Fischer esterification synthesis.*

Application in Drug Development

Ethyl 2-(3,4-dimethoxyphenyl)acetate serves as a precursor in the multi-step synthesis of various pharmacologically active molecules. Its structure is a common feature in compounds targeting cardiovascular and neurological pathways. The general workflow involves modifying the ester functional group and potentially further functionalizing the aromatic ring to achieve the desired target molecule.



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Role as an intermediate in multi-step synthesis.

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